C-5 Substituent Saturation vs. Unsaturation: Distinct Lipophilicity and Metabolic Liability
The target compound carries fully saturated isopropyl and n-propyl groups at C-5, contrasting with the allyl group present in the structurally closest analog, aprobarbital (5-allyl-5-isopropylbarbituric acid). The saturated substituents eliminate the allylic site for cytochrome P450-mediated epoxidation and subsequent metabolism that occurs with aprobarbital, yielding a different predicted metabolic profile [1]. Computationally, the target compound exhibits XLogP3 = 1.5, whereas aprobarbital (C10H14N2O3, MW 210.23) is predicted to have a lower logP due to the polarizable allyl π-system, though direct experimental logP comparison data are not available [2].
Comparator (aprobarbital): 5-allyl, logP not experimentally available
| Evidence Dimension | C-5 Substituent saturation and predicted metabolic liability |
|---|---|
| Target Compound Data | 5-isopropyl-5-n-propyl (fully saturated); XLogP3 = 1.5 |
| Comparator Or Baseline | Aprobarbital: 5-allyl-5-isopropyl (contains unsaturated allyl group); XLogP3 not available experimentally |
| Quantified Difference | Qualitative: absence of allylic oxidation site in target compound; XLogP3 difference cannot be quantified without experimental comparator data |
| Conditions | Computational prediction; no in vitro metabolic stability comparison identified |
Why This Matters
The saturated C-5 substitution profile may confer greater metabolic stability in in vitro hepatic assays compared to allyl-containing barbiturates, making the target compound potentially preferable for certain long-duration pharmacological studies.
- [1] Aprobarbital. Wikipedia. https://en.wikipedia.org/wiki/Aprobarbital (accessed 2026-05-12). View Source
- [2] PubChem. Barbituric acid, 5-isopropyl-5-propyl-. Compound Summary CID 204813. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/Barbituric-acid_-5-isopropyl-5-propyl- (accessed 2026-05-12). View Source
